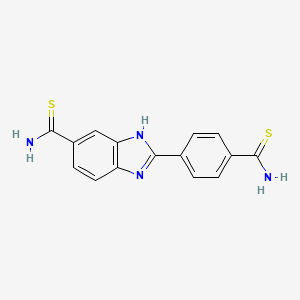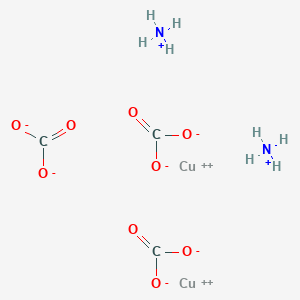
diazanium;dicopper;tricarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;dicopper;tricarbonate is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of diazanium ions, dicopper centers, and tricarbonate groups, which together form a stable and versatile structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;dicopper;tricarbonate typically involves the reaction of copper salts with diazonium compounds in the presence of carbonate ions. One common method is the electrochemical reduction of diazonium salts in an aqueous medium, which allows for the formation of the dicopper centers and the incorporation of tricarbonate groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach enhances safety and efficiency by allowing for the controlled formation and immediate consumption of highly reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
Diazanium;dicopper;tricarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The diazonium groups are particularly reactive and can participate in Sandmeyer reactions, where they are replaced by different nucleophiles such as halides, cyanides, and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in these reactions include copper salts (e.g., copper chloride, copper bromide), nitrous acid, and strong acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with copper chloride can yield aryl chlorides, while using copper cyanide can produce aryl cyanides .
Applications De Recherche Scientifique
Diazanium;dicopper;tricarbonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which diazanium;dicopper;tricarbonate exerts its effects involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo various substitution reactions, leading to the formation of new functional groups on the target molecules. The dicopper centers play a crucial role in stabilizing the intermediate species and facilitating electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the dicopper centers and tricarbonate groups.
Methyldiazonium carboxylate: Another diazonium compound, but with different reactivity and stability properties.
Uniqueness
Diazanium;dicopper;tricarbonate stands out due to its unique combination of diazonium ions, dicopper centers, and tricarbonate groups. This combination imparts enhanced stability, reactivity, and versatility, making it suitable for a wide range of applications that other similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C3H8Cu2N2O9 |
|---|---|
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
diazanium;dicopper;tricarbonate |
InChI |
InChI=1S/3CH2O3.2Cu.2H3N/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H3/q;;;2*+2;;/p-4 |
Clé InChI |
PSQKNYIQXHBCIV-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




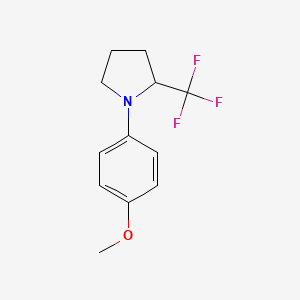
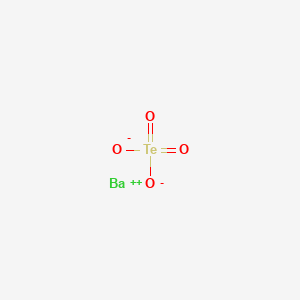
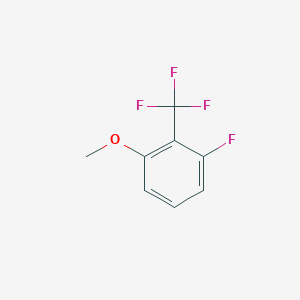
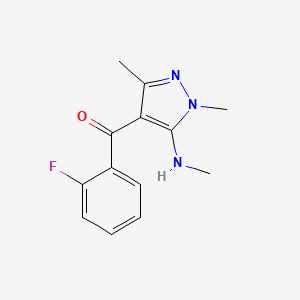

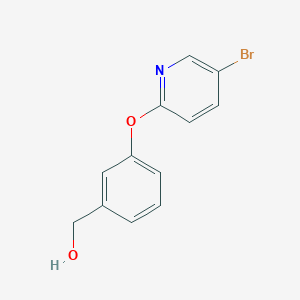

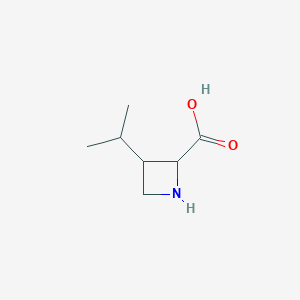
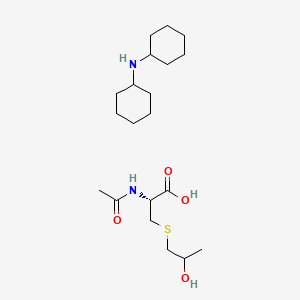
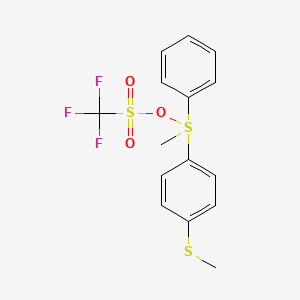
![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
